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Cat. No.: B10781295
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Eniclobrate (CAS: 81126-88-7) represents a distinct evolution in the pharmacophore of lipid-
lowering agents, diverging from the classical fibrate class (e.g., clofibrate) through significant
structural and mechanistic modifications. Unlike standard fibrates that primarily target PPAR

to modulate lipoprotein lipase, Eniclobrate functions as a diphenylmethane derivative that
specifically upregulates cholesterol 7

-hydroxylase (CYP7A1).

This induction of CYP7Al1—the rate-limiting enzyme in bile acid biosynthesis—facilitates the
catabolic conversion of hepatic cholesterol into bile acids, thereby driving a reduction in serum
LDL-cholesterol levels. This guide details the structure-activity relationship (SAR) that led to its
discovery, provides a rigorous breakdown of its chemical synthesis, and analyzes its unique
pharmacological profile.

Discovery Phase: Structure-Activity Relationship
(SAR)

The discovery of Eniclobrate stemmed from an initiative to improve the therapeutic index of
clofibrate analogs. The optimization process focused on two distinct regions of the
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pharmacophore:
e The Lipophilic Tail (Diphenylmethane Core):

o Modification: Replacement of the simple 4-chlorophenyl group of clofibrate with a 4-(4-
chlorobenzyl)phenyl moiety.

o Effect: This bulky lipophilic domain enhances hepatic uptake and binding affinity,
mimicking the sterol core of cholesterol, which likely aids in targeting cholesterol-
metabolizing enzymes.

e The Polar Head (Pyridyl Ester):

o Modification: Substitution of the ethyl ester with a 3-pyridinylmethyl ester (nicotinyl alcohol

derivative).

o Effect: The pyridine ring introduces a basic nitrogen, altering the pKa and solubility profile.
Furthermore, upon hydrolysis in vivo, the molecule releases 3-pyridylmethanol, which can
be oxidized to nicotinic acid (niacin), a known agent for raising HDL and lowering
triglycerides.

e The Alpha-Carbon Linker:

o Maodification: Use of a 2-methylbutyric acid backbone instead of the standard isobutyric
acid (dimethyl).

o Chirality: This creates a chiral center at the

-position. Eniclobrate is typically synthesized and studied as the racemate (

)-Eniclobrate.

Chemical Synthesis

The synthesis of Eniclobrate requires a convergent approach, assembling the
diphenylmethane core before coupling it to the chiral aliphatic linker and finally the pyridyl
headgroup.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#executive-summary-therapeutic-rationale
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#executive-summary-therapeutic-rationale
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#executive-summary-therapeutic-rationale
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10781295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Retrosynthetic Analysis

The molecule is disconnected at the ester and ether linkages, revealing three primary

precursors.

o 3-Pyridylmethanol (Headgroup).

e 2-Bromo-2-methylbutyric acid (Linker).

e 4-(4-Chlorobenzyl)phenol (Core).
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Figure 1: Retrosynthetic disconnection of Eniclobrate revealing convergent assembly blocks.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of the Diphenylmethane Core

e Reagents: Phenol, 4-Chlorobenzyl chloride, Zinc chloride (

) or Aluminum chloride (

).

© 2026 BenchChem. All rights reserved.

3/8 Tech Support


https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body-img#executive-summary-therapeutic-rationale
https://www.benchchem.com/product/b10781295/docs?utm_src=pdf-body#executive-summary-therapeutic-rationale
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10781295?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Reaction: Friedel-Crafts Alkylation.

e Protocol:
o Charge a reactor with phenol (1.0 eq) and heat to melt (approx. 45°C).
o Add catalytic

(0.1 eq).

o Add 4-chlorobenzyl chloride (1.0 eq) dropwise over 2 hours at 100°C.
o Heat the mixture to 150°C for 4 hours to drive para-substitution.

o Purification: Distillation under high vacuum to separate the para-isomer from the ortho-

isomer. Recrystallize from toluene.
o Yield: ~65% of 4-(4-chlorobenzyl)phenol.
Step 2: Etherification (Introduction of the Linker)

» Reagents: 4-(4-chlorobenzyl)phenol, Ethyl 2-bromo-2-methylbutyrate, Potassium Carbonate

(
), Acetone or Methyl Ethyl Ketone (MEK).

e Reaction: Williamson Ether Synthesis.

e Protocol:

[¢]

Dissolve 4-(4-chlorobenzyl)phenol (1.0 eq) in anhydrous MEK.

o

Add anhydrous

(2.5 eq) and stir at reflux for 30 minutes to generate the phenoxide.

[e]

Add Ethyl 2-bromo-2-methylbutyrate (1.2 eq) dropwise. Note: The steric hindrance of the
secondary bromide requires prolonged reflux.

[e]

Reflux for 24—-48 hours. Monitor by TLC (Hexane:EtOAc 8:2).
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o Filter off inorganic salts. Concentrate the filtrate.

o Intermediate: Ethyl 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyrate.
Step 3: Hydrolysis and Esterification (Final Assembly)
e Reagents: NaOH, Ethanol, Thionyl Chloride (

), 3-Pyridylmethanol, Triethylamine (

).

e Protocol:

o Saponification: Reflux the ethyl ester from Step 2 with 10% ethanolic NaOH for 4 hours.
Acidify with HCI to precipitate the free acid: 2-[4-(4-chlorobenzyl)phenoxy]-2-methylbutyric
acid.

o Activation: Dissolve the dried acid in toluene. Add

(1.5 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.
o Evaporation: Remove excess
under vacuum.
o Coupling: Dissolve the acid chloride in dry DCM. Add 3-pyridylmethanol (1.1 eq) and
(1.2 eq) at 0°C. Stir at room temperature for 12 hours.
o Workup: Wash with water, saturated
, and brine.

o Salt Formation (Optional): Treat the free base with ethanolic HCI to isolate Eniclobrate
Hydrochloride (CAS: 57081-66-0) for improved stability.

Physicochemical & Pharmacological Profile
Data Summary
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Property Value | Characteristic

Chemical Formula

Molecular Weight 409.91 g/mol

LogP (Predicted) ~5.8 (Highly Lipophilic)

pKa (Pyridine N) ~3.4 (Weak base)

Appearance White crystalline powder (HCI salt)

Solubility Soluble in DMSO, Ethanol; Insoluble in Water

Mechanism of Action: The CYP7A1 Pathway

Unlike statins (HMG-CoA reductase inhibitors) or standard fibrates (PPAR

agonists), Eniclobrate acts primarily by accelerating the catabolism of cholesterol rather than
inhibiting its synthesis.

o CYP7A1 Induction: Eniclobrate significantly increases the activity of Cholesterol 7
-hydroxylase in the liver.

» Bile Acid Flux: This enzyme converts cholesterol to 7

-hydroxycholesterol, the committed step in bile acid synthesis.

o LDL Clearance: The depletion of the hepatic cholesterol pool triggers an upregulation of LDL
receptors (LDLR) to replenish hepatic cholesterol, thereby clearing LDL from the serum.
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Figure 2: Pharmacodynamic flow of Eniclobrate-induced cholesterol catabolism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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